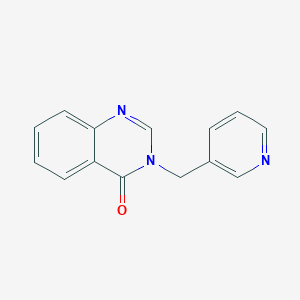
3-(Pyridin-3-ylmethyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-ylmethyl)quinazolin-4-one is a heterocyclic organic compound that has been of significant interest to the scientific community due to its potential applications in medicinal chemistry. It is a member of the quinazoline family and is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 3-(Pyridin-3-ylmethyl)quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may also inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, it has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of 3-(Pyridin-3-ylmethyl)quinazolin-4-one is its diverse biological activities, which make it a potential candidate for the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, it has low toxicity and high selectivity towards cancer cells, making it a safer and more effective alternative to traditional chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 3-(Pyridin-3-ylmethyl)quinazolin-4-one. One potential direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3-(Pyridin-3-ylmethyl)quinazolin-4-one involves the reaction of 3-aminopyridine with 2-cyanobenzaldehyde in the presence of a catalyst such as piperidine. The resulting intermediate is then subjected to cyclization in the presence of a base such as potassium carbonate. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
3-(Pyridin-3-ylmethyl)quinazolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated antiviral activity against hepatitis B virus and herpes simplex virus. Additionally, it has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
3-(pyridin-3-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O/c18-14-12-5-1-2-6-13(12)16-10-17(14)9-11-4-3-7-15-8-11/h1-8,10H,9H2 |
InChIキー |
NDSMZKSVISIQON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)
